molecular formula C20H32BN3O4 B1400625 Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate CAS No. 1346808-98-7

Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B1400625
CAS No.: 1346808-98-7
M. Wt: 389.3 g/mol
InChI Key: TVDQHWADURWLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, “Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .

Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate in Biologically Active Compounds : This compound serves as an important intermediate in the synthesis of biologically active compounds, notably crizotinib, a medication used to treat certain types of cancer (Kong et al., 2016).
  • Structural Analysis and Characterization : The compound has been characterized by various spectroscopic methods such as LCMS, NMR, IR, and X-ray diffraction, confirming its structure and indicating its utility in further chemical research (Sanjeevarayappa et al., 2015).

Applications in Material Science

  • Catalysis and Polymerization : Tert-butyl piperazine derivatives have been utilized in catalysis and polymerization studies. For instance, their application in acylation chemistry demonstrates their potential as catalysts in various chemical reactions (Mennenga et al., 2015).

Drug Development and Pharmacology

  • Intermediate in Anticancer Drug Synthesis : This compound is used in the synthesis of small molecule anticancer drugs. Its role as an intermediate in such syntheses highlights its importance in medicinal chemistry and drug development (Zhang et al., 2018).
  • Discovery and Optimization of Novel Drugs : The compound has been involved in the synthesis and discovery of new drugs, such as in the development of Crizotinib and other medicinally important compounds, showcasing its role in drug discovery and optimization (Jian-qiang et al., 2014).

Molecular and Crystallography Studies

  • Crystallography and Conformational Analysis : The compound has been subject to crystallographic studies, providing insights into its molecular structure and conformation, which are crucial for understanding its chemical properties and potential applications in various fields (Ye et al., 2021).

Biochemical Analysis

Cellular Effects

The effects of Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate on cellular processes are not extensively studied. Its role as an intermediate in the synthesis of biologically active compounds suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism indirectly. For instance, compounds synthesized using this intermediate may exhibit anticancer, antiviral, or antibacterial properties, thereby affecting various cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its involvement in the Suzuki-Miyaura coupling reaction. This reaction mechanism involves the formation of a palladium complex with the boronate ester group, followed by transmetalation with an aryl halide and subsequent reductive elimination to form the desired carbon-carbon bond. This process is crucial for the synthesis of many biologically active molecules .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations. The compound is generally stable under standard laboratory conditions but may degrade over time when exposed to heat or moisture. Long-term studies on its effects on cellular function are limited, but it is known that the compound can be stored for extended periods if kept in a cool, dry place .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are scarce. As an intermediate in the synthesis of biologically active compounds, it is crucial to determine the appropriate dosage to avoid toxic or adverse effects. High doses of compounds synthesized using this intermediate may exhibit toxicity, necessitating careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role in organic synthesis. The compound interacts with enzymes and cofactors involved in the Suzuki-Miyaura coupling reaction, facilitating the formation of carbon-carbon bonds. This interaction is crucial for the synthesis of complex organic molecules and pharmaceuticals .

Subcellular Localization

The subcellular localization of this compound is not extensively studied. Its role in organic synthesis suggests that it may localize to specific cellular compartments involved in metabolic processes. Post-translational modifications or targeting signals may direct the compound to particular organelles, influencing its activity and function .

Properties

IUPAC Name

tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BN3O4/c1-18(2,3)26-17(25)24-10-8-23(9-11-24)16-12-15(13-22-14-16)21-27-19(4,5)20(6,7)28-21/h12-14H,8-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDQHWADURWLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735865
Record name tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346808-98-7
Record name tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.